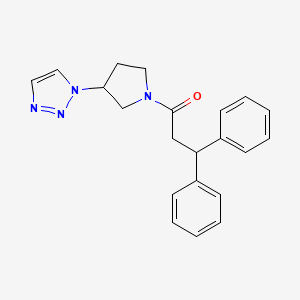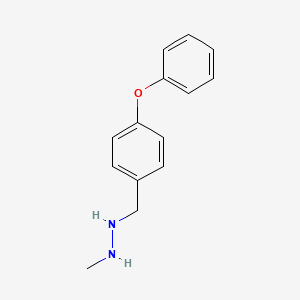
1-甲基-2-(4-苯氧基苄基)肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-Methyl-2-(4-phenoxybenzyl)hydrazine" is a derivative of hydrazine, a class of compounds known for their applications in various fields including materials science and medicinal chemistry. Hydrazine derivatives are often synthesized for their potential use as liquid crystalline materials, photoluminescent properties, and biological activities . The structure of such compounds typically includes a hydrazine moiety linked to aromatic rings, which can be modified to alter the physical and chemical properties of the compound.
Synthesis Analysis
The synthesis of hydrazine derivatives often involves a two-step procedure. The first step may include the alkylation of a hydroxy group on an aromatic aldehyde, followed by a condensation reaction with hydrazine or its derivatives . For example, the synthesis of 1,2-bis(4-alkoxybenzylidene)hydrazines involves the Williamson method for alkylation and subsequent condensation with hydrazine hydrate . Similarly, 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene)hydrazine analogues are prepared by reacting substituted benzaldehydes with methyl hydrazine .
Molecular Structure Analysis
The molecular structure of hydrazine derivatives is characterized by spectroscopic methods such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) . X-ray crystallography can also be used to determine the precise geometry of the molecules . The molecular conformation, including the dihedral angles between aromatic rings and the configuration around the azomethine CN double bond, is crucial for understanding the properties of these compounds .
Chemical Reactions Analysis
Hydrazine derivatives can undergo various chemical reactions depending on their substituents. For instance, reactions with carbonitriles can lead to the formation of iminohydrazine intermediates and further cyclization to yield different heterocyclic systems . The reactivity of hydrazine derivatives can also lead to unexpected outcomes, such as the cleavage of C–S bonds during hydrazination, as observed in some mechanistic studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazine derivatives, such as liquid crystalline behavior and photoluminescent properties, are influenced by their molecular structure . These properties are studied using techniques like polarized light optical microscopy (POM), fluorescence emissions (FE), differential scanning calorimetry (DSC), and X-ray powder diffraction (XRD) . Theoretical studies, including density functional theory (DFT) calculations, can provide insights into the electronic properties, such as the energies of frontier orbitals and molecular electrostatic potential (MEP) . Additionally, intermolecular interactions can be analyzed through Hirshfeld surface analysis to understand the contributions of various contacts within the crystal structure .
科学研究应用
反应和产物形成
- 1-甲基-2-(4-苯氧基苄基)肼类似物已合成用于各种目的。例如,与丁香酚或芳基氧化物衍生物的反应导致形成不同的产物,展示了它们的反应性和产生稳定的自由基和相应肼的潜力 (Hristea 等,2009)。
合成和晶体结构分析
- 该化合物及其衍生物通常进行晶体结构分析。例如,N'-3,5-二溴-2-羟基苯亚甲基)-2-羟基-3-甲基苯甲酰肼及其氧钒 (V) 配合物的合成是一项值得注意的研究。这项研究提供了对这些化合物的晶体结构及其配位机制的见解 (Li 等,2011)。
抗氧化能力
- 1-甲基-2-(4-苯氧基苄基)肼的肼类似物表现出显着的抗氧化能力。一些类似物在体外测量中显示出超过标准抗氧化剂,突出了它们在该领域的潜力 (Kıvrak 等,2018)。
抗真菌活性
- 研究还深入探讨了这些化合物的抗真菌特性。对黄曲霉和白色念珠菌等真菌的抗真菌活性的研究表明在对抗真菌感染方面具有潜在应用 (Li 等,2011)。
在传感系统中的应用
- 肼衍生物已被用于传感系统开发。例如,基于这些化合物的荧光探针已被设计用于检测肼,突出了它们在环境监测和安全应用中的适用性 (Jung 等,2019)。
在药物开发中的潜力
- 这些化合物的合成和评估已探索了它们在药物开发中的潜力,特别是在抗菌和抗增殖活性等领域。这表明它们与药物研究有关 (Garbuz 等,2021)。
安全和危害
属性
IUPAC Name |
1-methyl-2-[(4-phenoxyphenyl)methyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-15-16-11-12-7-9-14(10-8-12)17-13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBVDTZOONXMQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNNCC1=CC=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-(4-phenoxybenzyl)hydrazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

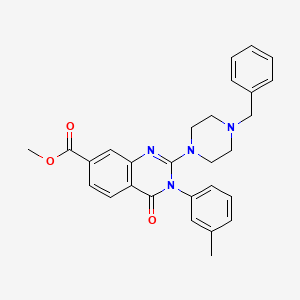

![(Z)-N-(3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B3011513.png)
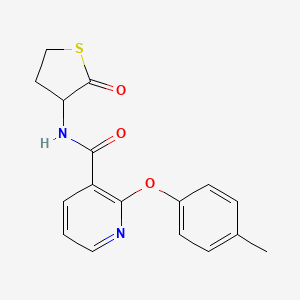

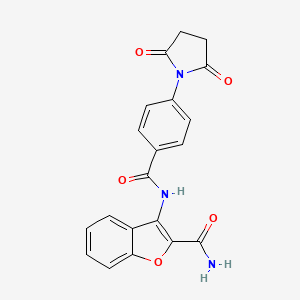
![N-{3-[(3-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide](/img/structure/B3011519.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3011520.png)
![Methyl 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylate](/img/structure/B3011521.png)
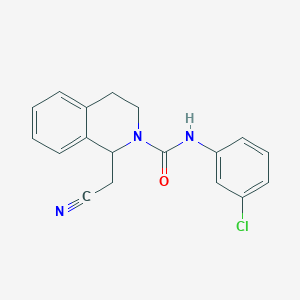
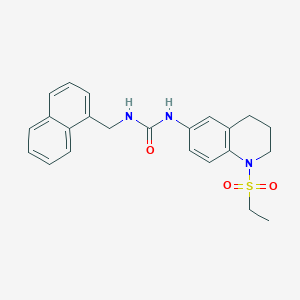
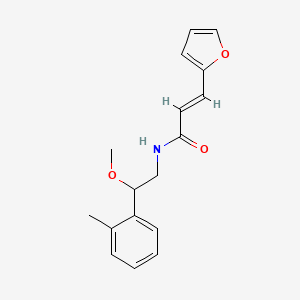
![2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B3011526.png)
